Boc-DL-Tyr(tBu)-DL-Pro-OH
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Overview
Description
Boc-Tyr(tBu)-Pro-OH, also known as N-α-tert-butoxycarbonyl-O-tert-butyl-L-tyrosyl-L-proline, is a synthetic peptide derivative. It is commonly used in peptide synthesis due to its stability and ease of handling. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino terminus and a tert-butyl (tBu) protecting group on the tyrosine side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Tyr(tBu)-Pro-OH typically involves the stepwise coupling of protected amino acids. The Boc group is used to protect the amino group of tyrosine, while the tBu group protects the hydroxyl group on the tyrosine side chain. The proline residue is then coupled to the protected tyrosine using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of Boc-Tyr(tBu)-Pro-OH follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high purity and yield. The use of environmentally friendly solvents and reagents is becoming increasingly common in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Boc-Tyr(tBu)-Pro-OH can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and tBu protecting groups using acids like trifluoroacetic acid (TFA).
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like DCC and HOBt.
Oxidation and Reduction: The tyrosine residue can undergo oxidation to form dityrosine or reduction to form tyrosine derivatives.
Common Reagents and Conditions
Deprotection: TFA is commonly used to remove the Boc and tBu groups.
Coupling: DCC and HOBt in DMF are standard reagents for peptide bond formation.
Oxidation: Hydrogen peroxide (H2O2) can be used for tyrosine oxidation.
Major Products Formed
Deprotected Peptides: Removal of protecting groups yields the free peptide.
Extended Peptides: Coupling reactions result in longer peptide chains.
Oxidized Products: Oxidation of tyrosine forms dityrosine.
Scientific Research Applications
Boc-Tyr(tBu)-Pro-OH is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in solid-phase peptide synthesis.
Biology: In the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Boc-Tyr(tBu)-Pro-OH is primarily related to its role in peptide synthesis. The Boc and tBu protecting groups prevent unwanted side reactions during peptide bond formation. Once the desired peptide sequence is synthesized, the protecting groups are removed to yield the active peptide. The molecular targets and pathways involved depend on the specific peptide sequence and its intended application .
Comparison with Similar Compounds
Similar Compounds
Boc-Tyr(tBu)-OH: Similar to Boc-Tyr(tBu)-Pro-OH but lacks the proline residue.
Boc-Tyr(Bzl)-OH: Contains a benzyl (Bzl) protecting group instead of tBu.
Fmoc-Tyr(tBu)-OH: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
Uniqueness
Boc-Tyr(tBu)-Pro-OH is unique due to the presence of both Boc and tBu protecting groups, which provide enhanced stability during peptide synthesis. The inclusion of the proline residue also imparts specific structural and functional properties to the synthesized peptides .
Properties
Molecular Formula |
C23H34N2O6 |
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Molecular Weight |
434.5 g/mol |
IUPAC Name |
1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C23H34N2O6/c1-22(2,3)30-16-11-9-15(10-12-16)14-17(24-21(29)31-23(4,5)6)19(26)25-13-7-8-18(25)20(27)28/h9-12,17-18H,7-8,13-14H2,1-6H3,(H,24,29)(H,27,28) |
InChI Key |
QZJWUTONKALOAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)N2CCCC2C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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